3-Carboxyumbelliferyl-beta-d-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carboxyumbelliferyl-beta-d-galactopyranoside is a fluorogenic substrate commonly used in biochemical assays. It is known for its ability to produce a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various scientific research applications. The compound has the molecular formula C16H16O10 and a molecular weight of 368.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxyumbelliferyl-beta-d-galactopyranoside typically involves the glycosylation of 3-carboxyumbelliferone with a suitable galactose donor. The reaction is often carried out in the presence of a catalyst such as silver carbonate or silver oxide, under anhydrous conditions . The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Carboxyumbelliferyl-beta-d-galactopyranoside primarily undergoes enzymatic hydrolysis when exposed to beta-galactosidase. This reaction cleaves the glycosidic bond, releasing 3-carboxyumbelliferone, which exhibits strong fluorescence .
Common Reagents and Conditions
Enzymatic Hydrolysis: Beta-galactosidase is the primary enzyme used for the hydrolysis of this compound.
Oxidation and Reduction: While the compound is mainly used for its fluorogenic properties, it can also undergo oxidation and reduction reactions under specific conditions.
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is 3-carboxyumbelliferone, which is highly fluorescent and can be easily detected using fluorescence spectroscopy .
Scientific Research Applications
3-Carboxyumbelliferyl-beta-d-galactopyranoside has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to measure beta-galactosidase activity.
Molecular Biology: Employed in reporter gene assays to monitor gene expression.
Medical Research: Utilized in diagnostic tests for detecting beta-galactosidase activity in various biological samples.
Industrial Applications: Applied in quality control processes to ensure the proper functioning of beta-galactosidase enzymes in industrial settings.
Mechanism of Action
The mechanism of action of 3-Carboxyumbelliferyl-beta-d-galactopyranoside involves its enzymatic cleavage by beta-galactosidase. The enzyme hydrolyzes the glycosidic bond, releasing 3-carboxyumbelliferone, which fluoresces upon excitation . This fluorescence can be measured to quantify the enzyme’s activity. The molecular targets and pathways involved include the beta-galactosidase enzyme and its interaction with the substrate .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl-beta-d-galactopyranoside: Another fluorogenic substrate used for detecting beta-galactosidase activity.
Fluorescein di-beta-d-galactopyranoside: A substrate that produces a fluorescent signal upon enzymatic cleavage.
Uniqueness
3-Carboxyumbelliferyl-beta-d-galactopyranoside is unique due to its high sensitivity and specificity for beta-galactosidase. Its strong fluorescent signal and stability make it a preferred choice for various biochemical assays .
Properties
IUPAC Name |
2-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMXXIAQZWTZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.